molecular formula C10H13NO B2918355 (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol CAS No. 1820741-17-0

(2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol

Cat. No.: B2918355
CAS No.: 1820741-17-0
M. Wt: 163.22
InChI Key: ULCJLIVOBQIZIT-UHFFFAOYSA-N
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Description

(2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methanol group attached to a 2-methyl-2,3-dihydro-1H-indole structure, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol can be achieved through several methods. One common approach involves the reduction of 2-methyl-2,3-dihydro-1H-indole-2-carboxaldehyde using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol . The reaction is typically carried out at room temperature and yields the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding indole derivative using palladium on carbon (Pd/C) as a catalyst. The reaction is conducted under hydrogen gas at elevated temperatures and pressures to ensure complete reduction .

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 2-Methyl-2,3-dihydro-1H-indole-2-carboxaldehyde or 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid.

    Reduction: 2-Methyl-2,3-dihydro-1H-indol-2-ylamine.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol is used as a building block in the synthesis of more complex indole derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    2-Methylindole: A simpler indole derivative used in organic synthesis.

Uniqueness: (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol is unique due to its specific structure, which combines the indole core with a methanol group. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

(2-methyl-1,3-dihydroindol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(7-12)6-8-4-2-3-5-9(8)11-10/h2-5,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCJLIVOBQIZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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